An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2)
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, a specialized chemical intermediate. Due to the limited publicly available data on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to infer its chemical and physical properties, propose a viable synthetic route, and discuss appropriate analytical methodologies for its characterization. Furthermore, this guide explores the potential toxicological profile and pharmacological relevance of the 3,4-dichlorophenyl moiety, offering a predictive context for its application in research and drug development. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in handling, analysis, and further investigation of this compound.
Introduction: Unveiling a Niche Chemical Entity
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is a distinct organic molecule characterized by a cyclohexane ring and a nitrile group attached to the same carbon, which is also bonded to a 3,4-dichlorinated phenyl group. Its chemical structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The dichlorophenyl group is a common pharmacophore in various biologically active compounds, hinting at the potential for this molecule to serve as a precursor to novel therapeutic agents. This guide aims to bridge the information gap for this compound by providing a detailed, albeit partially inferred, technical profile.
Physicochemical Properties: A Predictive Analysis
Direct empirical data for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is not widely published. However, its properties can be reasonably estimated by examining its constituent parts and comparing it to similar known compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₁₃Cl₂N | Based on chemical structure |
| Molecular Weight | 254.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid or a viscous oil | Based on analogous compounds like 1-phenylcyclohexanecarbonitrile and other chlorinated aromatics |
| Boiling Point | > 200 °C at atmospheric pressure | Inferred from the boiling point of 1-phenylcyclohexanecarbonitrile (141°C at 7 mmHg)[1] and the increased molecular weight due to chlorine atoms. |
| Melting Point | Likely in the range of 40-80 °C | Inferred from the melting point of 3,4-Dichlorophenylacetonitrile (39-42 °C)[2] and the addition of the cyclohexane ring. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents, ethers, and esters); Insoluble in water. | General solubility of non-polar organic compounds. |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | General stability of nitriles and chlorinated aromatic compounds. |
Synthesis and Mechanism
A plausible and efficient synthetic route for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile can be extrapolated from the established synthesis of 1-phenylcyclohexanecarbonitrile[1]. The proposed reaction involves the alkylation of 3,4-dichlorophenylacetonitrile with 1,5-dibromopentane in the presence of a strong base.
Proposed Synthetic Pathway
The synthesis is a two-step, one-pot reaction. First, a strong base deprotonates the benzylic carbon of 3,4-dichlorophenylacetonitrile, forming a carbanion. This nucleophilic carbanion then undergoes a series of two successive nucleophilic substitution reactions with 1,5-dibromopentane to form the cyclohexane ring.
Caption: Proposed one-pot synthesis of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 1-phenylcyclohexanecarbonitrile and should be optimized for the specific reactivity of the chlorinated starting material.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Starting Material: Slowly add a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous DMSO to the sodium hydride suspension at 0 °C.
-
Formation of the Carbanion: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cyclization: Cool the reaction mixture back to 0 °C and add 1,5-dibromopentane (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets for the cyclohexyl protons and signals in the aromatic region corresponding to the three protons on the 3,4-dichlorophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the nitrile carbon, the quaternary carbon, the carbons of the cyclohexane ring, and the carbons of the dichlorinated aromatic ring.
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FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2230-2250 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl stretching bands, will also be present.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.04 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
Chromatographic Purity Assessment
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile.
Caption: Recommended chromatographic workflows for purity analysis.
HPLC Method (Recommended):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).
-
Rationale: HPLC is well-suited for non-volatile compounds and can effectively separate polar and non-polar impurities.[3]
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification.
-
Rationale: GC offers high resolution for volatile and semi-volatile compounds and, when coupled with MS, provides structural information about impurities.[4]
Toxicological and Pharmacological Considerations
While no specific toxicological or pharmacological data exists for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, the presence of the dichlorinated phenyl ring warrants careful handling and provides a basis for predicting potential biological activity.
Predicted Toxicological Profile
Chlorinated aromatic compounds can exhibit varying degrees of toxicity.[5][6] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
-
Acute Toxicity: Based on analogs, it may be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.[8]
-
Chronic Toxicity and Carcinogenicity: Some chlorinated aromatic hydrocarbons are persistent in the environment and can have long-term health effects.[6] No data is available to classify this specific compound's carcinogenicity.
Potential Pharmacological Relevance
The 3,4-dichlorophenyl moiety is present in a number of compounds with demonstrated biological activity. This suggests that 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile could serve as a valuable intermediate in the synthesis of new drug candidates.
-
Anticancer Potential: Some benzoxazinone derivatives containing a 3,4-dichlorophenyl group have been investigated for their anticancer activity.[9]
-
Anti-inflammatory Activity: Hydrazone derivatives with a 2,4-dichlorophenyl group have shown anti-inflammatory properties.[10]
-
Antimicrobial and Antioxidant Activity: Pyrazoline compounds with a dichlorophenyl substituent have been reported to possess antioxidant and antibacterial properties.[11]
-
Receptor Antagonism: 3,4-Dichlorophenylacetonitrile has been used in the synthesis of neurokinin receptor antagonists.[2]
The rigid cyclohexyl scaffold combined with the dichlorophenyl group could present a unique three-dimensional structure for interaction with biological targets.
Conclusion
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a robust, inferred framework for its synthesis, characterization, and handling based on the properties of analogous compounds. The proposed synthetic route is logical and based on established organic chemistry principles. The analytical methods described are standard for compounds of this class and should provide reliable characterization and purity assessment. The toxicological and pharmacological considerations highlight the need for cautious handling and underscore the potential of this molecule as a building block for novel bioactive compounds. Further empirical research is necessary to validate these predictions and fully elucidate the properties and potential of this intriguing molecule.
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